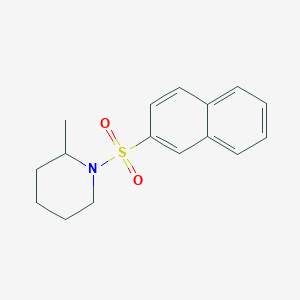
5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid, also known as IR780, is a near-infrared (NIR) fluorescent dye that has gained significant attention in recent years due to its potential applications in scientific research. This compound has a unique structure that allows it to be used in a variety of fields, including cancer research, imaging, and drug delivery. The purpose of
Wirkmechanismus
The mechanism of action of 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid is not fully understood, but it is believed that the compound interacts with cellular membranes, causing changes in membrane potential and inducing apoptosis in cancer cells. Additionally, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been shown to generate reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the generation of ROS, and the selective accumulation in cancer cells. Additionally, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been shown to have low toxicity in vivo, making it a promising candidate for further research in drug delivery and imaging.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid is its unique structure, which allows it to be used in a variety of applications. Additionally, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been shown to have low toxicity in vivo, making it a safe candidate for further research. However, there are also some limitations to using 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid in lab experiments, including the need for specialized equipment for imaging and the potential for non-specific binding to tissues.
Zukünftige Richtungen
There are a number of future directions for research on 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid, including the development of new methods for synthesis and purification, the optimization of imaging and drug delivery techniques, and the exploration of new applications for the compound. Additionally, further research is needed to fully understand the mechanism of action of 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid and its potential for use in clinical settings.
In conclusion, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid is a promising compound with a unique structure and a variety of potential applications in scientific research. Further research is needed to fully understand the mechanism of action of 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid and to optimize its use in imaging and drug delivery.
Synthesemethoden
The synthesis of 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid involves a multistep process that starts with the reaction of isophthalic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-3-hydroxypyridine to form the corresponding amide. The amide is then reacted with 2,3-dimethyl-1,3-butadiene to form the corresponding imine, which is then reduced with sodium borohydride to form the final product, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid.
Wissenschaftliche Forschungsanwendungen
5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been used in a variety of scientific research applications, including cancer research, imaging, and drug delivery. In cancer research, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been shown to selectively accumulate in cancer cells, making it a useful tool for imaging and therapy. In imaging, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been used as a contrast agent for optical imaging, allowing researchers to visualize biological processes in vivo. In drug delivery, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been used as a carrier for targeted drug delivery, allowing for the selective delivery of drugs to specific tissues or cells.
Eigenschaften
Produktname |
5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid |
|---|---|
Molekularformel |
C17H10N2O6 |
Molekulargewicht |
338.27 g/mol |
IUPAC-Name |
5-[2-(1,3-dioxoinden-2-ylidene)hydrazinyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C17H10N2O6/c20-14-11-3-1-2-4-12(11)15(21)13(14)19-18-10-6-8(16(22)23)5-9(7-10)17(24)25/h1-7,18H,(H,22,23)(H,24,25) |
InChI-Schlüssel |
ISFVWUCCCJDJEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=NNC3=CC(=CC(=C3)C(=O)O)C(=O)O)C2=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=NNC3=CC(=CC(=C3)C(=O)O)C(=O)O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255278.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B255280.png)
![6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B255286.png)
![2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B255288.png)
![2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)




![6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B255302.png)
![3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B255304.png)


